molecular formula C25H17FN2O4 B2433655 3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899396-06-6

3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2433655
CAS No.: 899396-06-6
M. Wt: 428.419
InChI Key: VOEJUZQISPVSON-UHFFFAOYSA-N
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Description

3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl derivatives with a methoxy-substituted chromeno-pyrimidine precursor under controlled conditions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .

Properties

IUPAC Name

3-benzyl-2-(4-fluorophenyl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O4/c1-31-18-11-12-19-20(13-18)32-24-21(22(19)29)25(30)28(14-15-5-3-2-4-6-15)23(27-24)16-7-9-17(26)10-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEJUZQISPVSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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